5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives and thiazolidinone compounds. These compounds share structural similarities but may differ in their biological activities and applications. Some examples of similar compounds include:
5-Bromo-4-hexen-3-one: A simpler brominated compound with different chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Thiazolidinone derivatives: Compounds with a thiazolidinone moiety that exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H11BrClN3O2S |
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Molecular Weight |
448.7g/mol |
IUPAC Name |
5-bromo-3-[2-(4-chlorophenyl)imino-4-hydroxy-3-methyl-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-23-17(25)15(26-18(23)21-11-5-3-10(20)4-6-11)14-12-8-9(19)2-7-13(12)22-16(14)24/h2-8,25H,1H3 |
InChI Key |
UQRCMXCUZBLLGO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC3=O)Br)O |
Canonical SMILES |
CN1C(=C(SC1=NC2=CC=C(C=C2)Cl)C3=C4C=C(C=CC4=NC3=O)Br)O |
Origin of Product |
United States |
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